6'-Desmethyl-6'-carboxy Etoricoxib
Overview
Description
6'-Desmethyl-6'-carboxy Etoricoxib is a complex organic compound with a molecular formula of C17H12ClN2O2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a methylsulfonylphenyl group. It is often used in pharmaceutical research and development due to its potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of 6’-Desmethyl-6’-carboxy Etoricoxib is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
6’-Desmethyl-6’-carboxy Etoricoxib, like other COX-2 selective inhibitors, selectively inhibits the COX-2 isoform . This selective inhibition prevents the production of prostaglandins from arachidonic acid . By reducing the generation of these mediators, the compound can effectively alleviate inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by 6’-Desmethyl-6’-carboxy Etoricoxib is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the levels of these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
The parent compound, etoricoxib, is known to have a bioavailability of 100%, is extensively metabolized in the liver (mainly by cyp3a4), and has an elimination half-life of 22 hours . It is excreted via the kidneys (70%) and feces (20%)
Result of Action
The molecular and cellular effects of 6’-Desmethyl-6’-carboxy Etoricoxib’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and subsequently reducing prostaglandin production, the compound can alleviate the symptoms of conditions like rheumatoid arthritis, osteoarthritis, and acute gouty arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6'-Desmethyl-6'-carboxy Etoricoxib can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
6'-Desmethyl-6'-carboxy Etoricoxib has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical quality control.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(4-methylsulfonylphenyl)-2-(pyridin-3-yl)pyridine: This compound is structurally similar but lacks the carboxylic acid group.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with different substituents.
Uniqueness
6'-Desmethyl-6'-carboxy Etoricoxib is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in scientific research.
Biological Activity
6'-Desmethyl-6'-carboxy Etoricoxib is a derivative of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. This compound is of significant interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C17H15ClN2O3S
- CAS Number : 349536-39-6
The compound features a pyridine ring system, which contributes to its biological activity.
The primary mechanism of action for this compound involves selective inhibition of the COX-2 enzyme. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain. The compound does not significantly inhibit COX-1, thus minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs.
Key Pathways Affected
- Inflammatory Pathway : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory cytokines.
- Pain Modulation : The reduction in prostaglandins leads to decreased pain signaling in peripheral tissues.
- Bone Remodeling : Studies indicate that this compound may influence osteoclastogenesis and extracellular matrix remodeling in periodontal tissues .
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:
Anti-inflammatory Effects
Research shows that this compound effectively reduces inflammation in models of arthritis and other inflammatory conditions. For instance, in vitro studies demonstrated that it significantly inhibited the expression of inflammatory markers such as IL-6 and COX-2 in human periodontal ligament fibroblasts under mechanical strain conditions .
Analgesic Effects
Clinical studies have highlighted the analgesic efficacy of this compound, particularly in managing pain associated with orthodontic procedures. It has been shown to provide effective pain relief comparable to traditional NSAIDs without the associated side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by the liver, with a significant first-pass effect.
- Half-life : Approximately 22 hours, allowing for once-daily dosing.
Case Studies and Research Findings
Several case studies have illustrated the efficacy and safety profile of this compound:
- Orthodontic Pain Management : A study involving patients undergoing orthodontic treatment found that those administered with this compound reported significantly lower pain levels compared to placebo groups .
- Osteoarthritis Treatment : In patients with knee osteoarthritis, the use of this compound resulted in improved joint function and reduced pain scores over a 12-week treatment period .
Comparative Analysis
The biological activity of this compound can be compared with other COX inhibitors:
Properties
IUPAC Name |
5-[5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S/c1-26(24,25)14-5-2-11(3-6-14)15-8-13(19)10-21-17(15)12-4-7-16(18(22)23)20-9-12/h2-10H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHJKHCGJLIAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349536-39-6 | |
Record name | 6'-Carboxy etoricoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349536396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-CARBOXY ETORICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G75T52B7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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